3-Chloropicolinic acid
Overview
Description
3-Chloropicolinic acid (3-CPA) is an important organic compound that is used in a variety of scientific applications. It is a derivative of picolinic acid, a naturally occurring carboxylic acid. 3-CPA has a wide range of uses in the laboratory, including synthesis of other compounds, as a reagent, and in biochemical and physiological studies.
Scientific Research Applications
Synthesis of Antibiotics: A study found that 3,4,5-trichloropicolinic acid can be synthesized from 4-chloro-pyridin-2-amine with a 57.8% yield, making it a promising intermediate for new antibiotic synthesis (Huo Ling-yan, 2011).
Impact on Seed Germination: Research indicates that low concentrations of 3,6-dichloropicolinic acid can suppress pea seed germination while enhancing wheat seed germination, without significantly affecting pea seedling growth rates (Voronkov et al., 2005).
Plant Growth Regulation: A study showed that 4-Amino-3,5,6-trichloropicolinic acid is a more toxic plant growth regulator compared to other similar acids, with comparable absorption by foliage and soil-leaching characteristics (Hamaker et al., 1963).
Effects on Cotton and Wheat Seedlings: Nitrapyrin and 6-chloropicolinic acid were found to affect the growth of cotton and wheat seedlings differently, depending on the site of exposure, suggesting a nuanced role in phytotoxicity (Geronimo et al., 1973).
Inhibition of Nitrite Production: Both nitrapyrin and chloropicolinic acid inhibit nitrite production in Nitrosomonas europaea cells, with nitrapyrin acting immediately and chloropicolinic acid causing a lag phase (Powell & Prosser, 1985).
Potential Health Benefits: Chlorogenic acid (CGA), a derivative, shows promise as an antioxidant, antibacterial, and anti-inflammatory agent, suggesting its potential as a natural alternative to synthetic antibiotics (Naveed et al., 2018).
Determination in Sugar Beets: A method was developed for effectively determining 3,6-dichloropicolinic acid residues in sugar beets using gas-liquid chromatography (Galoux et al., 1982).
Hydrodechlorination: Activated silver cathodes were found to be highly selective for the hydrodechlorination of 3,5,6-trichloropicolinic acid to 3,5-dichloropicolinic acid (Xu et al., 2015).
Mechanism of Action
Target of Action
3-Chloropicolinic acid, also known as 3-chloropyridine-2-carboxylic acid , is a pyridine derivative that has had the carboxylic acid (COOH) group replaced It’s known that picolinic acid, a related compound, has been shown to have a variety of possible impacts on the body when used alone in experimental settings, notably in regards to immune function and antibacterial activity .
Mode of Action
It’s known that picolinic acid’s antiviral activity appears to originate from its cytotoxic effect, which leads to an increase in death of infected cells and a decrease in viral multiplication
Biochemical Pathways
It’s known that picolinic acid can increase interferon- (inf)-dependent nitric oxide synthase (nos) gene expression and promote expression of the macrophage inflammatory proteins (mip), hence boosting macrophage effector activities
Result of Action
This compound, a crystallised solid that is off-white in colour, may be beneficial to insecticides, mites, waste fish, and germs . It’s possible that the chemical may be used to manipulate the growth of plants as well acting as a strong herbicide . .
Action Environment
It’s known that the compound is a white solid that may dissolve in water , suggesting that its action could be influenced by factors such as temperature, pH, and the presence of water.
Future Directions
Biochemical Analysis
Biochemical Properties
3-Chloropicolinic acid is a pyridine derivative that has had the carboxylic acid (COOH) group replaced . It has been used as a substrate in the Mitsunobu reaction as well as the Hammick reaction
Cellular Effects
It is known that it may be beneficial to insecticides, mites, waste fish, and germs . It’s possible that the chemical may be used to manipulate the growth of plants as well acting as a strong herbicide
Molecular Mechanism
It is known that it is produced when 3-chloro-2-dichloromethyl pyridine is hydrolyzed by acid
Properties
IUPAC Name |
3-chloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUXJBJCMRWPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356458 | |
Record name | 3-Chloropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57266-69-0 | |
Record name | 3-Chloropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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